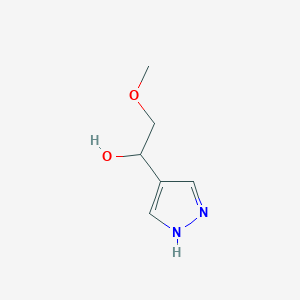

2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

Description

Evolution and Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif, known as a pyrazole scaffold, is a highly valued building block in organic synthesis due to its remarkable versatility and stability. Over the years, the pyrazole nucleus has been identified as a "privileged scaffold," meaning it can bind to a wide range of biological targets, making it a frequent component in the design of new therapeutic agents. pharmaffiliates.commdpi.com

The significance of pyrazole derivatives spans numerous industries. In medicine, they form the core of drugs with diverse activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant properties. chemscene.comresearchgate.netnih.gov Notable pharmaceuticals containing a pyrazole ring include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. chemscene.com In the agrochemical sector, pyrazole-containing compounds are crucial for developing effective herbicides, insecticides, and fungicides, contributing to global food security. chemscene.comresearchgate.net The wide-ranging applications have continually fueled research into novel synthetic methods and functionalization of the pyrazole core. nih.gov

Historical Context of Pyrazole-Containing Compound Synthesis

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. researchgate.net In that same year, Knorr accomplished the first synthesis of a substituted pyrazole by reacting a β-diketone (ethyl acetoacetate) with a hydrazine (B178648) derivative (phenylhydrazine). chemscene.comresearchgate.netnih.gov This foundational method, a cyclocondensation reaction, remains a fundamental and widely used strategy for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. mdpi.comepa.gov

Shortly after, in 1889, pyrazole itself was first synthesized by Buchner. nih.gov Another classic preparation was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) and diazomethane. researchgate.net A significant milestone in understanding the natural occurrence of these compounds came much later, in 1959, when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. researchgate.netepa.gov

Overview of Pyrazole Ethanol (B145695) Derivatives as a Distinct Chemical Subclass

Pyrazole ethanol derivatives represent a specific subclass of pyrazole-containing molecules characterized by an ethanol (-CH₂CH₂OH) or a substituted ethanol group attached to the pyrazole ring. These compounds are of particular interest in synthetic and medicinal chemistry. The hydroxyl group (-OH) of the ethanol moiety provides a reactive site for further chemical modifications, allowing these derivatives to serve as versatile intermediates or building blocks for the synthesis of more complex molecules.

For instance, the related compound 2-(1H-Pyrazol-4-yl)ethanol is utilized as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals. Similarly, other derivatives like 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol are employed as research chemicals, highlighting their role in the exploration of new chemical entities. The positioning of the ethanol group on the pyrazole ring (e.g., at the N1 or C4 position) significantly influences the molecule's chemical properties and potential applications.

While extensive studies on 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol are not readily found, its structure suggests it belongs to this important subclass, featuring both the pyrazole core and a modified ethanol side chain that could be pivotal for creating novel compounds.

Data Tables

Table 1: General Properties of the Pyrazole Core

| Property | Description | Source(s) |

| Chemical Formula | C₃H₄N₂ | researchgate.net |

| Molar Mass | 68.079 g·mol⁻¹ | researchgate.net |

| Structure | Five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. | nih.govresearchgate.net |

| Character | Weakly basic compound, capable of forming salts with inorganic acids. | nih.govepa.gov |

| Reactivity | Electrophilic substitution preferentially occurs at the C4 position. Nucleophilic attack can occur at C3 and C5. | chemscene.comresearchgate.net |

| Stability | Generally stable to oxidation. | nih.gov |

Table 2: Comparison of Selected Pyrazole Ethanol Derivatives

| Compound Name | CAS Number | Molecular Formula | Role/Application | Source(s) |

| 2-(1H-Pyrazol-4-yl)ethanol | 180207-57-2 | C₅H₈N₂O | Intermediate for pharmaceuticals and agrochemicals. | nih.gov |

| 2-(1H-Pyrazol-1-yl)ethan-1-ol | 6314-23-4 | C₅H₈N₂O | Specialty chemical for research. | N/A |

| 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol | 1007462-48-7 | C₈H₁₄N₂O | Useful research chemical. | N/A |

| 2-(4-Methyl-1H-pyrazol-1-yl)ethanol | 1006469-41-5 | C₆H₁₀N₂O | Research chemical. | pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-methoxy-1-(1H-pyrazol-4-yl)ethanol |

InChI |

InChI=1S/C6H10N2O2/c1-10-4-6(9)5-2-7-8-3-5/h2-3,6,9H,4H2,1H3,(H,7,8) |

InChI Key |

QDZLTRGJPVPCKQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=CNN=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol and Analogues

Retrosynthetic Analysis of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible synthetic routes. The primary disconnection is at the C-C bond between the pyrazole (B372694) ring and the ethanol (B145695) side chain. This leads to two key synthons: a pyrazole-4-anion equivalent and a 2-methoxyacetaldehyde electrophile, or a pyrazole-4-carboxaldehyde and a methoxymethyl nucleophile.

A more practical approach involves the disconnection of the C-O bond of the secondary alcohol, leading to the precursor ketone, 2-methoxy-1-(1H-pyrazol-4-yl)ethan-1-one . This ketone can then be reduced to the target alcohol. The ketone itself can be synthesized from a pyrazole-4-carboxylic acid derivative or by the acylation of a 4-lithiated or 4-magnesiated pyrazole with a suitable methoxyacetyl electrophile.

Another viable retrosynthetic pathway involves the functionalization of a pre-formed pyrazole ring. A key intermediate in this approach is pyrazole-4-carbaldehyde . This aldehyde can be subjected to a Grignard reaction with a methoxymethylmagnesium halide to introduce the desired two-carbon side chain directly. Alternatively, a Wittig-type reaction with a methoxy-substituted phosphorane could yield a methoxyvinylpyrazole, which could then be converted to the alcohol via hydroboration-oxidation.

The pyrazole ring itself can be disconnected through several established methods, which will be elaborated upon in the subsequent sections. These disconnections typically lead to 1,3-dicarbonyl compounds and hydrazines or other suitable acyclic precursors.

Classical and Contemporary Approaches to Pyrazole Ring Construction

The construction of the pyrazole nucleus is a well-established field in heterocyclic chemistry, with both classical and modern methods available.

Cyclocondensation Reactions of Dicarbonyl Compounds with Hydrazines

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. semanticscholar.org The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1,3-Diketone | Hydrazine | Acid or base catalysis, heat | Substituted pyrazole |

| β-Ketoester | Hydrazine | Acid or base catalysis, heat | Pyrazolone |

| α,β-Unsaturated ketone/aldehyde | Hydrazine | Michael addition followed by cyclization | Pyrazoline, then oxidized to pyrazole |

A significant challenge in this method can be the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often leading to a mixture of regioisomers.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. In this context, diazo compounds or nitrile imines serve as the 1,3-dipole, which react with alkynes or alkenes as the dipolarophiles.

The use of in situ generated diazo compounds from sources like N-tosylhydrazones has made this method more convenient and safer. This approach often offers high regioselectivity, which is a significant advantage over classical cyclocondensation methods.

Multicomponent Reaction (MCR) Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as highly efficient and convergent strategies for the synthesis of complex molecules from three or more starting materials in a one-pot fashion. Several MCRs have been developed for the synthesis of highly substituted pyrazoles. These reactions often combine elements of other synthetic methods, such as Knoevenagel condensation, Michael addition, and cyclocondensation, into a single synthetic operation.

For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) can lead to the formation of highly functionalized pyrano[2,3-c]pyrazoles. umich.edu While not directly yielding the target scaffold, these MCRs highlight the power of this approach for rapidly building molecular complexity around the pyrazole core.

Ring Transformation and Annulation Methodologies

Ring transformation reactions provide an alternative route to pyrazoles from other heterocyclic systems. For instance, pyrimidines can be converted into pyrazoles under certain reaction conditions. The reaction of 5-formyluracil (B14596) derivatives with hydrazines in the presence of acetic acid leads to a ring contraction, yielding 4-allophanoylpyrazoles. researchgate.net While this specific example does not directly produce the desired substitution pattern, it illustrates the principle of ring transformation for pyrazole synthesis. Annulation methodologies involve the construction of the pyrazole ring onto an existing molecular scaffold.

Specific Synthetic Pathways for the this compound Framework

Based on the retrosynthetic analysis, the most direct routes to the target molecule involve the functionalization of a pre-formed pyrazole ring, specifically through a pyrazole-4-carbaldehyde intermediate.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. semanticscholar.orgmdpi.combohrium.com The reaction of a pyrazole with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the formylating agent, regioselectively introducing a formyl group at the C4 position of the pyrazole ring.

Once pyrazole-4-carbaldehyde is obtained, two primary pathways can be envisioned to construct the 2-methoxy-1-hydroxyethyl side chain:

Grignard Reaction: The reaction of pyrazole-4-carbaldehyde with a methoxymethylmagnesium halide (e.g., MeOCH₂MgCl) would directly yield the target alcohol, this compound. This is a convergent and efficient method for forming the desired C-C and C-O bonds in a single step.

Synthesis via a Ketone Intermediate: An alternative two-step process involves the synthesis of the precursor ketone, 2-methoxy-1-(1H-pyrazol-4-yl)ethan-1-one . This can be achieved through several methods, including the reaction of a pyrazole-4-carbonyl chloride with a suitable organometallic reagent or the oxidation of the target alcohol. A more direct synthesis of the ketone could involve the acylation of a 4-lithiated or 4-magnesiated pyrazole with methoxyacetyl chloride. Subsequent reduction of the ketone using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) would then afford the desired secondary alcohol.

| Precursor | Reagent(s) | Intermediate | Final Product |

| Pyrazole | POCl₃, DMF | Pyrazole-4-carbaldehyde | This compound |

| Pyrazole-4-carbaldehyde | MeOCH₂MgCl | - | This compound |

| Pyrazole-4-carboxylic acid | 1. SOCl₂ 2. MeOCH₂-metal reagent | 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-one | This compound (after reduction) |

Strategies for Stereoselective and Regioselective Functionalization of the Pyrazole Nucleus

The regioselective functionalization of the pyrazole ring is critical for the synthesis of specifically substituted derivatives. The pyrazole nucleus is an aromatic five-membered heterocycle, and its reactivity towards electrophiles is highest at the C-4 position, assuming the C-3 and C-5 positions are occupied or sterically hindered.

Vilsmeier-Haack Reaction: A primary strategy for introducing a functional handle at the C-4 position is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The reaction of an N-substituted pyrazole with the Vilsmeier reagent regioselectively yields a pyrazole-4-carbaldehyde, which is a key intermediate. For the reaction to proceed effectively, the pyrazole's ring nitrogen is typically protected, for example, as an N-alkyl or N-phenyl derivative, as unsubstituted N-H pyrazoles may fail to undergo formylation under similar conditions.

Metalation: An alternative to electrophilic substitution is directed metalation. Functionalization of the pyrazole ring can be achieved through lithiation methods followed by quenching with an appropriate electrophile. This allows for the introduction of various groups at specific positions, although it often requires low temperatures and careful control of reagents to prevent side reactions. Transition-metal-catalyzed C-H functionalization offers another powerful, step-economical route to modify the pyrazole core, providing access to a wide range of derivatives.

Stereoselectivity: The target molecule contains a chiral center at the carbinol carbon. Achieving stereoselectivity in its synthesis can be approached by the asymmetric reduction of a precursor ketone, 2-methoxy-1-(1H-pyrazol-4-yl)ethan-1-one. The use of chiral auxiliaries or catalysts during the reduction step can yield specific enantiomers. For instance, novel chiral pyrazole derivatives have been synthesized using tert-butanesulfinamide as a chiral auxiliary to control the stereochemical outcome of addition reactions.

Introduction of the 2-Methoxyethyl Moiety and the Hydroxyl Group

The synthesis of the this compound side chain hinges on the functionalization of a C-4 substituted pyrazole intermediate, most commonly pyrazole-4-carbaldehyde.

A robust and widely used method for this transformation is the Grignard reaction . The pyrazole-4-carbaldehyde intermediate can be reacted with a methoxymethyl Grignard reagent, such as methoxymethylmagnesium chloride (CH₃OCH₂MgCl). This organometallic reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, this compound. This two-step sequence—formylation followed by Grignard addition—represents a convergent and efficient pathway to the target molecule.

An alternative, though less direct, pathway involves a Friedel-Crafts-type acylation of the pyrazole ring with methoxyacetyl chloride, which would yield the corresponding ketone. This ketone could then be reduced to the target alcohol using standard reducing agents like sodium borohydride. However, controlling regioselectivity during acylation can be more challenging than during formylation.

Optimization of Reaction Conditions and Catalytic Systems for Efficiency and Yield

Optimizing reaction conditions is crucial for maximizing yield and minimizing reaction times and byproducts. For the synthesis of pyrazole derivatives, a variety of catalytic systems and energy sources have been explored.

Catalytic Systems: The formation of the initial pyrazole ring often benefits from catalysis. Both homogeneous and heterogeneous catalysts have been employed. Recent research has focused on developing eco-friendly nano-catalysts, such as cobalt oxide, which can be used in green solvents and recovered after the reaction. For C-H functionalization reactions, palladium-based catalysts are frequently used to enable the direct arylation, allylation, or benzylation of the pyrazole ring, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation from 1,3-diketones.

Reaction Conditions: The use of non-conventional energy sources has proven effective in accelerating pyrazole synthesis. Microwave irradiation, for example, can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. Similarly, ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation, often under mild conditions.

The table below summarizes various catalytic systems and conditions applied in the synthesis and functionalization of pyrazoles, highlighting the trend towards more efficient and selective methodologies.

| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Pyrazole Synthesis | l-tyrosine | H₂O–ethanol | Microwave | High | |

| Pyrazole Synthesis | Nano-[CoFe₂O₄] | Water |

Chemical Transformations and Derivatization of 2 Methoxy 1 1h Pyrazol 4 Yl Ethan 1 Ol

Reactions Involving the Pyrazole (B372694) Nitrogen Atom(s)

The pyrazole ring contains two nitrogen atoms, a pyridinic nitrogen (N2) which is basic and a pyrrolic nitrogen (N1) which is weakly acidic. These characteristics allow for selective functionalization at either nitrogen atom, although reactions often yield a mixture of N1 and N2 substituted products. The regioselectivity of these reactions can be influenced by the nature of the electrophile, the reaction conditions, and the steric hindrance imposed by the substituents on the pyrazole ring. researchgate.netnih.govsemanticscholar.org

Common derivatizations at the pyrazole nitrogens include N-alkylation and N-acylation. N-alkylation is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the ratio of N1 to N2 alkylated products. For unsymmetrically substituted pyrazoles, steric hindrance often directs the alkyl group to the less hindered nitrogen atom. mdpi.combeilstein-journals.org N-acylation, on the other hand, can be performed using acyl chlorides or anhydrides. This reaction is often used to introduce a protecting group or to modulate the electronic properties of the pyrazole ring.

Table 1: Examples of Reactions at the Pyrazole Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl iodide | 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol and 2-Methoxy-1-(2-methyl-2H-pyrazol-4-yl)ethan-1-ol |

| N-Acylation | Acetic anhydride | 1-Acetyl-4-(1-hydroxy-2-methoxyethyl)-1H-pyrazole |

Derivatization at the Hydroxyl Functionality

The secondary hydroxyl group in the side chain of 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol is a key site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acyl chloride, or acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acyl chlorides in the presence of a non-nucleophilic base provides a more rapid and often higher-yielding route to the corresponding esters. google.com

Oxidation: The secondary alcohol can be oxidized to a ketone, 2-methoxy-1-(1H-pyrazol-4-yl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents such as manganese dioxide (MnO2) are often preferred as they can selectively oxidize allylic and benzylic alcohols, and are also effective for the oxidation of other alcohols under specific conditions. mychemblog.comajgreenchem.comlookchem.comresearchgate.netnih.gov Other common reagents include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane, which are known for their high selectivity and mild reaction conditions.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 1-(1H-Pyrazol-4-yl)-2-methoxyethyl acetate |

| Oxidation | Manganese dioxide (MnO2) | 2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-one |

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. For 4-substituted pyrazoles, electrophilic attack generally occurs at the C5 position, and to a lesser extent at the C3 position. rrbdavc.org The alkyl group at the 4-position is generally considered to be an activating group, directing electrophiles to the ortho and para positions (in this case, C3 and C5). libretexts.org Nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group.

Halogenation: The pyrazole ring can be halogenated using various reagents. N-halosuccinimides (NCS, NBS, NIS) are commonly used for the introduction of chlorine, bromine, and iodine, respectively, at the C5 position. researchgate.netbeilstein-archives.orgresearchgate.net

Nitration: Nitration of the pyrazole ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a handle for further functionalization, such as reduction to an amino group. The conditions for nitration need to be carefully controlled to avoid side reactions. nih.govresearchgate.netsemanticscholar.orgresearchgate.net

Table 3: Electrophilic Substitution on the Pyrazole Ring

| Reaction Type | Reagent | Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-(1-hydroxy-2-methoxyethyl)-1H-pyrazole |

| Nitration | HNO3/H2SO4 | 4-(1-Hydroxy-2-methoxyethyl)-5-nitro-1H-pyrazole |

Transition Metal-Catalyzed Coupling Reactions on the Pyrazole Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the pyrazole ring must first be functionalized with a suitable group, typically a halogen. Following halogenation at the C5 position, as described in the previous section, the resulting halopyrazole can be used as a substrate in various coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl and vinyl-substituted pyrazoles. researchgate.netlibretexts.orgresearchgate.netnih.gov

Heck Coupling: The Heck reaction couples a halopyrazole with an alkene in the presence of a palladium catalyst and a base. This reaction is useful for the synthesis of pyrazoles with alkenyl side chains.

Table 4: Transition Metal-Catalyzed Coupling Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-4-(1-hydroxy-2-methoxyethyl)-1H-pyrazole, Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-(1-Hydroxy-2-methoxyethyl)-5-phenyl-1H-pyrazole |

| Heck Coupling | 5-Bromo-4-(1-hydroxy-2-methoxyethyl)-1H-pyrazole, Styrene | Pd(OAc)2, P(o-tolyl)3, Et3N | 4-(1-Hydroxy-2-methoxyethyl)-5-styryl-1H-pyrazole |

Functionalization of the Methoxyethyl Side Chain

The methoxyethyl side chain offers further opportunities for chemical modification, primarily through cleavage of the ether bond. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like HBr or HI. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgmdma.ch The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage of the methyl ether would yield 2-hydroxy-1-(1H-pyrazol-4-yl)ethan-1-ol. Further reaction with the strong acid could potentially lead to the formation of a dihalo-substituted side chain.

Table 5: Functionalization of the Methoxyethyl Side Chain

| Reaction Type | Reagent | Product |

|---|---|---|

| Ether Cleavage | Hydrobromic acid (HBr) | 2-Hydroxy-1-(1H-pyrazol-4-yl)ethan-1-ol |

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrazole Ethanol Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

This section would have presented detailed ¹H and ¹³C NMR data. A data table would list the chemical shifts (δ) in ppm, multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and integration for each proton signal. Similarly, ¹³C NMR data would include chemical shifts for each unique carbon atom.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would have been described to show correlations between protons that are coupled to each other, helping to establish the connectivity of the ethan-1-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would have been analyzed to identify which protons are directly attached to which carbon atoms.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

This subsection would have detailed the mass spectrometric analysis. The mass spectrum would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺), confirming the molecular weight of the compound. HRMS data would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. A data table would have listed the calculated and found m/z values and the resulting elemental composition. Fragmentation patterns observed in the MS/MS spectrum would also be discussed to further support the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Here, the characteristic absorption bands from the Infrared (IR) and Raman spectra would be presented in a data table. Key functional groups such as the O-H stretch of the alcohol, the N-H stretch of the pyrazole (B372694) ring, C-H stretches (aliphatic and aromatic), the C-O stretch of the ether and alcohol, and C=C and C-N vibrations of the pyrazole ring would be identified and assigned to specific wavenumbers (cm⁻¹).

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

This part would have discussed the UV-Vis absorption spectrum of the compound, likely recorded in a solvent such as ethanol (B145695) or methanol. The wavelength of maximum absorption (λmax) would be reported, corresponding to the electronic transitions within the pyrazole chromophore. The molar absorptivity (ε) would also be provided if available.

X-ray Crystallography for Solid-State Structural Determination

If a single crystal of the compound had been successfully grown and analyzed, this section would provide detailed crystallographic data. A table would summarize crystal system, space group, unit cell dimensions, and other refinement parameters. The solid-state conformation, bond lengths, bond angles, and any intermolecular interactions like hydrogen bonding would be discussed in detail, providing an unambiguous confirmation of the compound's three-dimensional structure.

Chromatographic Methods for Purity Assessment and Isolation (e.g., LC-MS)

This final section would have described the use of chromatographic techniques for analyzing the purity of "2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol". A typical method would involve High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). The retention time of the compound under specific chromatographic conditions (column type, mobile phase composition, flow rate) would be reported, along with the mass spectrum of the eluting peak to confirm its identity. This technique would be crucial for verifying the purity of a synthesized batch and for its isolation.

Roles of Pyrazole Ethanol Compounds in Contemporary Chemical Research

As Crucial Synthetic Intermediates for Complex Molecular Architectures

Pyrazole (B372694) derivatives are highly valued as intermediates in organic synthesis due to the pyrazole ring's stability and the possibility of functionalization at various positions. The presence of an ethanol (B145695) substituent, as in the case of "2-Methoxy-1-(1H-pyrazol-4-yl)ethan-1-ol", offers additional reactive sites for building more complex molecular structures. The hydroxyl group can be transformed into a variety of other functional groups or used as a handle for attaching the pyrazole moiety to larger molecular scaffolds.

The synthesis of functionalized pyrazoles often involves cyclocondensation reactions between 1,3-dielectrophilic compounds and hydrazine (B178648) derivatives. For instance, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the pyrazole ring, which can then be used in further synthetic transformations. Aminopyrazoles are also widely used as precursors for creating fused pyrazole systems by reacting them with 1,3-bis-electrophiles.

The versatility of pyrazole derivatives as synthetic intermediates is highlighted by their use in the preparation of a wide array of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of significant interest in medicinal chemistry.

Contributions to Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atoms in the pyrazole ring are excellent coordinating agents for a wide range of metal ions. This property has led to the extensive use of pyrazole-containing molecules as ligands in catalysis and coordination chemistry. The introduction of an ethanol side chain can further enhance the coordinating ability of the ligand, potentially leading to the formation of stable and catalytically active metal complexes.

Protic pyrazoles, which have an N-H group, have been shown to be versatile ligands due to their proton-responsive nature. The coordination to a metal center can increase the acidity of the pyrazole N-H proton, influencing the catalytic activity of the resulting complex. Pyrazole-based ligands have been successfully employed in various catalytic transformations, including transfer hydrogenation and hydrosilylation reactions. For example, ruthenium complexes bearing pyrazolyl-phosphine ligands have demonstrated high efficiency in the transfer hydrogenation of ketones and imines.

The design of these ligands can be finely tuned by modifying the substituents on the pyrazole ring, which in turn affects the steric and electronic properties of the resulting metal complexes and their catalytic performance. The use of pyrazole ligands has been shown to significantly enhance the catalytic activity of metals like titanium in polymerization reactions.

Development of Chemical Probes for Biochemical Pathway Interrogation

While direct evidence for "this compound" as a chemical probe is scarce, the broader family of pyrazole derivatives has been instrumental in the development of molecules that can interact with biological systems and thus serve as probes for studying biochemical pathways. By designing pyrazole-containing molecules that can selectively bind to and modulate the activity of specific enzymes or receptors, researchers can gain insights into their function and role in disease processes.

For example, pyrazole derivatives have been developed as inhibitors of various enzymes, and studying their mechanism of action can help to elucidate the metabolic pathways in which these enzymes are involved. The structural information from these inhibitor-enzyme interactions can also guide the design of more potent and selective therapeutic agents.

Applications in Agrochemical Chemistry and Crop Protection

The field of agrochemicals has seen significant contributions from pyrazole chemistry. A wide variety of pyrazole derivatives have been commercialized as pesticides, including fungicides, insecticides, and herbicides. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring.

Structure-activity relationship (SAR) studies are crucial in this field to optimize the efficacy of these agrochemicals. For instance, research on pyrazole-4-carboxamide derivatives has led to the discovery of potent succinate (B1194679) dehydrogenase inhibitors (SDHIs) used as fungicides. These studies have systematically explored how modifications to the pyrazole core and its substituents influence their antifungal potency.

In the context of herbicides, pyrazole derivatives have been developed that target specific plant enzymes. The introduction of different functional groups allows for the fine-tuning of properties such as potency, selectivity, and metabolic stability, leading to the development of more effective and safer crop protection agents.

Future Directions and Emerging Research Avenues for Pyrazole Ethanol Derivatives

Innovations in Asymmetric Synthesis of Chiral Pyrazole (B372694) Alcohols

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical development, as the therapeutic efficacy and safety of a drug can be highly dependent on its stereochemistry. In the realm of pyrazole ethanol (B145695) derivatives, the focus is increasingly on developing novel and efficient asymmetric synthetic routes to obtain specific stereoisomers.

Recent advancements have centered on the use of chiral catalysts, including both metal complexes and organocatalysts, to achieve high enantioselectivity. mdpi.com For instance, the asymmetric reduction of a corresponding ketone precursor is a common strategy. This involves the use of chiral reducing agents or catalysts that can selectively deliver a hydride to one face of the carbonyl group.

Researchers are also exploring the use of chiral auxiliaries, which are temporarily attached to the pyrazole moiety to direct the stereochemical outcome of a reaction, and are subsequently removed. One such approach involves the use of tert-butanesulfinamide as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives. pharmaguideline.com Furthermore, pyrazolin-5-one derivatives have emerged as versatile substrates for the catalytic asymmetric synthesis of highly functionalized chiral pyrazoles and pyrazolones. researchgate.net

The development of novel chiral ligands for metal-catalyzed reactions is another active area of research. These ligands can create a chiral environment around the metal center, enabling precise control over the stereochemistry of the product. The ultimate goal is to develop catalytic systems that are not only highly enantioselective but also efficient, scalable, and environmentally benign.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the production of fine chemicals and pharmaceuticals, including pyrazole ethanol derivatives. Flow chemistry offers numerous advantages, such as enhanced safety, improved reaction control, higher yields, and the potential for seamless integration with automated platforms. rsc.org

The synthesis of pyrazole derivatives often involves hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, allow for the safe handling of these substances under conditions that would be risky in a batch process. nih.gov For instance, multi-step continuous flow systems have been developed for the synthesis of highly functionalized fluorinated pyrazoles, demonstrating the modularity and efficiency of this approach. nih.gov

Automated synthesis platforms, which combine flow reactors with robotic systems for reagent handling, purification, and analysis, are poised to accelerate the discovery and development of new pyrazole ethanol derivatives. These platforms can rapidly generate libraries of compounds for high-throughput screening, significantly reducing the time and resources required for drug discovery. mdpi.com The "assembly line" approach to synthesis, where different modules perform specific reactions in a continuous sequence, allows for the rapid and modular production of diverse pyrazole-based molecules. nih.gov

A notable example of the power of flow chemistry is the development of a four-step, telescoped synthesis of the measles therapeutic, AS-136A, with a total residence time of just 31.7 minutes. nih.gov This highlights the potential of flow chemistry to revolutionize the manufacturing of pyrazole-containing pharmaceuticals.

Exploitation in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of pyrazole ethanol derivatives make them attractive building blocks for the construction of novel supramolecular assemblies and functional materials. The pyrazole ring, with its two adjacent nitrogen atoms, can act as a versatile ligand for metal coordination and a hydrogen bond donor/acceptor, enabling the formation of a wide range of ordered structures. organic-chemistry.org

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands have been extensively used to construct MOFs, which are crystalline materials with porous structures. researchgate.net These materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and sensing. For example, pyrazolate-based MOFs have been developed for the selective and efficient capture of formaldehyde (B43269) from indoor air. researchgate.netnih.gov The ability to tune the pore size and functionality of these MOFs by modifying the pyrazole ligand opens up possibilities for creating materials with tailored properties for specific applications.

Liquid Crystals: The incorporation of pyrazole moieties into organic molecules can lead to the formation of liquid crystals, which have properties intermediate between those of a conventional liquid and a solid crystal. mdpi.comresearchgate.net These materials are of interest for applications in displays, sensors, and other optoelectronic devices. Research in this area focuses on understanding the relationship between the molecular structure of pyrazole-containing compounds and their liquid crystalline behavior.

Polymers and Functional Materials: Pyrazole derivatives can also be incorporated into polymers to create materials with novel properties. For instance, they can be used as monomers in polymerization reactions or as functional pendants on a polymer backbone. These materials may find applications as membranes, coatings, or in electronic devices. The versatility of the pyrazole ring allows for its incorporation into a wide range of material types, from energetic materials to compounds for polymer chemistry. rsc.orgmdpi.com

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new, more efficient transformations. In situ spectroscopic techniques, which allow for the real-time monitoring of a chemical reaction as it occurs, are powerful tools for elucidating reaction pathways, identifying intermediates, and determining kinetic parameters.

For the synthesis of pyrazole derivatives, techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable mechanistic insights. For example, kinetic studies on the Knorr pyrazole synthesis have been conducted using transient flow methods, revealing complex reaction pathways, including autocatalysis and the involvement of unexpected intermediates. rsc.org

In a mechanistic study of pyrazole synthesis via the oxidation-induced N-N coupling of diazatitanacycles, NMR spectroscopy was used to investigate the rate-determining step and the speciation of the titanium metallacycle. nih.gov These studies revealed that the first of two oxidations is the rate-limiting step and that coordination of the oxidant to the titanium center is critical for reactivity.

The combination of in situ spectroscopy with computational modeling can provide a particularly powerful approach for understanding reaction mechanisms at a molecular level. By comparing experimental data with theoretical calculations, researchers can validate proposed mechanisms and gain a more detailed understanding of the factors that control the outcome of a reaction.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry, which involves the rapid synthesis of large libraries of related compounds, has become an indispensable tool in drug discovery and materials science. The integration of combinatorial strategies with high-throughput synthesis and screening allows for the efficient exploration of vast chemical space to identify molecules with desired properties.

The development of robust and versatile synthetic methods for pyrazole derivatives is a key enabler for combinatorial approaches. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are particularly well-suited for the rapid generation of diverse pyrazole libraries.

Flow chemistry and automated synthesis platforms, as discussed in section 7.2, are also playing a crucial role in advancing high-throughput synthesis of pyrazole derivatives. mdpi.com These technologies allow for the automated and sequential synthesis of large numbers of compounds with precise control over reaction conditions. The ability to rapidly synthesize and screen these libraries is accelerating the pace of discovery for new pyrazole-based therapeutics and functional materials.

The synergy between advances in synthetic methodology, automation, and high-throughput screening is creating unprecedented opportunities to explore the chemical and biological space of pyrazole ethanol derivatives and to unlock their full potential in a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.